N-(1-hydroxybutan-2-yl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide
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Overview
Description
N-(1-Hydroxybutan-2-yl)-2-methoxy-5-{6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolophthalazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a phthalazine moiety, a hydroxybutyl group, and a methoxybenzene sulfonamide group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxybutan-2-yl)-2-methoxy-5-{6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Fusion with Phthalazine: The triazole ring is then fused with a phthalazine moiety through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of the Hydroxybutyl Group: The hydroxybutyl group is introduced via an alkylation reaction using an appropriate alkyl halide in the presence of a base like potassium carbonate (K2CO3).
Methoxybenzene Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydroxybutan-2-yl)-2-methoxy-5-{6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Nucleophilic Substitution Reagents: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions include carbonyl derivatives, amine derivatives, and various substituted benzene sulfonamides .
Scientific Research Applications
N-(1-Hydroxybutan-2-yl)-2-methoxy-5-{6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}benzene-1-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-Hydroxybutan-2-yl)-2-methoxy-5-{6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
N-(1-Hydroxybutan-2-yl)-2-methoxy-5-{6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}benzene-1-sulfonamide can be compared with other similar compounds, such as:
Triazolothiadiazines: These compounds share the triazole ring but differ in the fused heterocyclic moiety, leading to variations in biological activity.
Triazolopyrazines: These compounds have a pyrazine ring fused with the triazole ring and exhibit different pharmacological properties.
The uniqueness of N-(1-Hydroxybutan-2-yl)-2-methoxy-5-{6-Methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}benzene-1-sulfonamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H23N5O4S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-2-methoxy-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H23N5O4S/c1-4-15(12-27)25-31(28,29)19-11-14(9-10-18(19)30-3)20-22-23-21-17-8-6-5-7-16(17)13(2)24-26(20)21/h5-11,15,25,27H,4,12H2,1-3H3 |
InChI Key |
FGIQGRWIZFQIRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)OC |
Origin of Product |
United States |
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